Product packaging for 1-(3-Methylphenyl)guanidine(Cat. No.:CAS No. 45954-03-8)

1-(3-Methylphenyl)guanidine

Cat. No.: B2639590
CAS No.: 45954-03-8
M. Wt: 149.197
InChI Key: YDJVDZNVDRVRGF-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)guanidine is a chemical compound with the CAS Number 45954-03-8 and the molecular formula C8H11N3, corresponding to a molecular weight of 149.19 g/mol . It is classified as a guanidine derivative, a class of nitrogen-rich organic compounds known for their strong basicity and significant role in medicinal chemistry and chemical biology . The guanidine functional group is a privileged scaffold in drug design, and guanidine derivatives are frequently investigated for a wide spectrum of biological activities, including potential antitumor, antibacterial, antiviral, antifungal, and antiprotozoal properties . As part of this family, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure makes it a candidate for use in the development of novel pharmaceuticals and for studying biochemical interactions. From a safety perspective, this compound requires careful handling. Hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet for detailed handling protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B2639590 1-(3-Methylphenyl)guanidine CAS No. 45954-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJVDZNVDRVRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 1 3 Methylphenyl Guanidine

The specific properties of 1-(3-Methylphenyl)guanidine are detailed in the table below, providing a snapshot of its fundamental chemical characteristics.

PropertyValue
CAS Number 45954-03-8
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
SMILES Code NC(NC1=CC=CC(C)=C1)=N
Alternate Name 1-(m-tolyl)guanidine

(Data sourced from multiple chemical suppliers and databases). bldpharm.comontosight.ai

Synthesis of 1 3 Methylphenyl Guanidine

The synthesis of 1-(3-Methylphenyl)guanidine can be achieved through several established routes in organic chemistry. These methods typically involve the formation of the guanidine (B92328) functional group by reacting a suitable precursor with a guanylating agent.

Synthetic MethodDescription
From 3-Methylaniline and Cyanamide (B42294) A common and direct method involves the reaction of 3-methylaniline with cyanamide. This reaction is often carried out at elevated temperatures and may be facilitated by the use of a catalyst.
Guanylation of 3-Methylaniline This approach utilizes a guanylating agent, such as S-methylisothiourea or a protected guanidine derivative, which reacts with 3-methylaniline to form the desired product. The choice of guanylating agent can influence the reaction conditions and overall yield. mdpi.com
From 3-Methylaniline and Carbodiimide (B86325) The reaction of 3-methylaniline with a carbodiimide in the presence of a suitable catalyst, such as a palladium complex, can also yield N-arylguanidines. beilstein-journals.org

Coordination Chemistry of 1 3 Methylphenyl Guanidine

Guanidine (B92328) as a Ligand in Metal Complexes

Guanidines, including 1-(3-Methylphenyl)guanidine, are recognized as versatile N-donor ligands in coordination chemistry. semanticscholar.orgresearchgate.net Their utility stems from the presence of the CN₃ core, which can be tailored through substitution to modulate electronic and steric properties, thereby influencing their coordination behavior and the catalytic activity of their metal complexes. semanticscholar.org The high basicity of guanidines and their ability to delocalize positive charge upon coordination make them effective ligands for a wide array of metals. semanticscholar.org

Binding Modes and Coordination Geometries

Neutral guanidine ligands typically act as monodentate donors, coordinating to a metal center through the lone pair of electrons on the imine nitrogen atom. at.ua This mode of binding is prevalent when the guanidine derivative lacks other donor functionalities. Infrared (IR) spectroscopy often indicates a decrease in the energy of the C=N stretching frequency upon coordination, which is consistent with this binding mode. at.ua X-ray crystallography of various metal-guanidine complexes confirms this, showing the metal bound to the imine nitrogen. at.ua

In the case of this compound, monodentate coordination would be the expected primary binding mode, leading to a variety of coordination geometries depending on the metal center and other ligands present. For instance, with a tetrahedral metal center, one could anticipate complexes of the type [M(L)₂X₂], where L is the guanidine ligand and X is an anionic ligand like a halide. at.ua

When additional donor atoms are present in the guanidine-containing ligand, bidentate or even polydentate coordination can occur. at.ua While this compound itself does not possess additional donor groups, this highlights the versatility of the guanidine framework in designing more complex ligand systems.

Influence of Guanidine Substitution on Coordination Affinity

The introduction of substituents on the guanidine nitrogen atoms significantly impacts their coordination affinity. semanticscholar.org The electronic and steric nature of these substituents can be fine-tuned to modulate the basicity and nucleophilicity of the guanidine. semanticscholar.org The 3-methylphenyl group in this compound is an electron-donating group, which would be expected to increase the electron density on the guanidine nitrogen atoms, thereby enhancing its donor capability and coordination affinity compared to unsubstituted guanidine.

Formation and Characterization of Metal-Guanidine Complexes

The synthesis of metal-guanidine complexes can be achieved through various methods, leading to both homoleptic (containing only one type of ligand) and heteroleptic (containing more than one type of ligand) complexes.

Synthesis of Homoleptic and Heteroleptic Complexes

Homoleptic guanidine complexes can be synthesized by reacting a metal salt with an excess of the guanidine ligand. For example, the reaction of a metal dihalide with two equivalents of a guanidine can yield a complex of the formula [M(guanidine)₂X₂]. at.ua

Heteroleptic complexes, which are more common, involve the coordination of the guanidine ligand alongside other ligands. These can be prepared by reacting a pre-formed metal complex with the guanidine or by a one-pot reaction of the metal salt, the guanidine, and the other desired ligands. The synthesis of heteroleptic cyclopentadienyl (B1206354) transition metal precursors containing guanidine ligands has been reported, highlighting the utility of guanidines in creating complexes with specific properties for applications like thin film deposition.

Electronic Structure and Bonding Analysis in Complexes

The bonding in metal-guanidine complexes is characterized by a sigma-donation from the imine nitrogen to the metal center. Upon coordination, there is a delocalization of the positive charge over the CN₃ moiety, which contributes to the stability of the complex. researchgate.net This charge delocalization can be observed through changes in bond lengths within the guanidine core, where the C-N bonds to the non-coordinating nitrogens may shorten, and the C=N imine bond may lengthen. at.ua

The electronic properties of the metal-guanidine complex are influenced by both the metal and the substituents on the guanidine ligand. The 3-methylphenyl group in this compound would contribute to the electronic landscape of the complex, potentially influencing its redox properties and spectroscopic signatures.

Catalytic Applications of Metal-Guanidine Complexes

Metal-guanidine complexes have emerged as promising catalysts in a variety of organic transformations. semanticscholar.org The ability to tune the steric and electronic properties of the guanidine ligand allows for the regulation of the catalytic activity of the metal center. semanticscholar.org

While specific catalytic applications of this compound complexes are not documented, the broader class of metal-guanidine complexes has shown efficacy in several areas:

Click Chemistry: Ruthenium(II) complexes with triarylguanidinate ligands have been used to catalyze the 1,3-dipolar cycloaddition of azides and alkynes. semanticscholar.org

Condensation Reactions: Iron(II)- and copper(II)-phthalocyanine complexes anchored to guanidine-functionalized magnetic nanoparticles have served as efficient and reusable catalysts for the synthesis of β-ketoamides. semanticscholar.org

Polymerization: Guanidine complexes of various metals have been investigated as catalysts for polymerization reactions. researchgate.net

Multicomponent Reactions: Iron(III) complexes with guanidine-containing ligands have demonstrated excellent catalytic activity in the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. ekb.eg

The potential for this compound to act as a ligand in catalytically active metal complexes is significant. The electronic and steric properties conferred by the 3-methylphenyl group could be harnessed to develop novel catalysts with specific activities and selectivities.

In Organic Transformation Reactions (e.g., Oxygenation Reactions)

Guanidine ligands have proven effective in stabilizing highly reactive metal-oxo species, which are crucial intermediates in catalytic oxygenation reactions. These reactions are fundamental in both biological systems and synthetic chemistry for the selective functionalization of C-H bonds. nih.gov Copper complexes, in particular, have been a focus of research due to their relevance to copper-containing enzymes like tyrosinase, which catalyzes the ortho-hydroxylation of phenols. nih.govnih.gov

While specific studies detailing the use of this compound in oxygenation catalysis are not prominent in the literature, the principles are well-established with structurally related hybrid guanidine ligands. For instance, research on copper(I) complexes stabilized by hybrid guanidine ligands, such as 2-{2-((dimethylamino)methyl)phenyl}-1,1,3,3-tetramethylguanidine, demonstrates the capability of these systems to activate molecular oxygen. nih.gov This activation leads to the formation of a highly reactive bis(μ-oxido) dicopper(III) species. nih.govnih.gov This species is a potent oxidant capable of hydroxylating various phenolic substrates. nih.gov

The catalytic cycle typically involves the reaction of the copper(I)-guanidine complex with O₂ to form the active copper(III)-oxo intermediate. This intermediate then selectively hydroxylates a substrate, such as a polycyclic aromatic alcohol, after which the catalyst is regenerated. The guanidine ligand is critical for stabilizing the high-valent copper(III) centers, preventing catalyst degradation and enabling efficient turnover. nih.govnih.gov The selectivity of these reactions can often be predicted using computational methods like Density Functional Theory (DFT), which analyzes the electronic properties of the substrates. nih.gov

The research findings for a representative copper-guanidine catalyst in the oxygenation of various phenolic substrates, followed by condensation with 1,2-phenylenediamine, are summarized below. This data illustrates the potential of such systems, which could be extrapolated to complexes of this compound.

Table 1: Catalytic Oxygenation of Phenolic Substrates Using a Guanidine-Stabilized Copper Complex nih.gov Catalytic performance of Cu₂(μ-O)₂(L1)₂₂ (where L1 is 2-{2-((dimethylamino)methyl)phenyl}-1,1,3,3-tetramethylguanidine) in the oxygenation of various phenols and subsequent phenazine (B1670421) synthesis.

Phenolic SubstrateQuinone ProductPhenazine ProductConversion (%) [g]Isolated Yield (%) [c]TON [d]
2,6-Di-tert-butylphenol2,6-Di-tert-butyl-1,4-benzoquinone1,3-Di-tert-butylphenazine>999118.2
2,4-Di-tert-butylphenol4,6-Di-tert-butyl-1,2-benzoquinone2,4-Di-tert-butylphenazine>997915.8
EstroneEstrone-o-quinoneD-homo-gona-1,3,5(10),9(11)-tetraen-[17a,17-b]phenazine-3-ol-12-one>998517.0
1-Naphthol1,2-NaphthoquinoneBenzo[a]phenazine>999318.6
2-Naphthol1,2-NaphthoquinoneBenzo[a]phenazine>999418.8
8-QuinolinolQuinoline-5,8-dioneDipyridol[3,2-a:2',3'-c]phenazine>99[e][f]
2-Phenylphenol2-Phenyl-1,4-benzoquinone6-Phenylphenazine>998917.8
4-Phenylphenol4-Phenyl-1,2-benzoquinone2-Phenylphenazine>999218.4

Notes on Table 1: [c] Isolated yield after column chromatography. [d] TON (Turnover Number) based on isolated yield in correlation with the concentration of the catalyst. [e] Quinone was too reactive to be isolated. [f] Extinction coefficient of the quinone was not reported. [g] Conversion determined by UV/Vis spectroscopy based on catalyst concentration.

Polymerisation Catalysis

Guanidines, serving either as organocatalysts or as ligands for metal centers, are highly effective in catalyzing various polymerization reactions. nih.govarkat-usa.org Their strong basicity and nucleophilicity are key to their function as organocatalysts in ring-opening polymerization (ROP) of cyclic esters (e.g., lactide) and N-carboxyanhydrides (NCAs). nih.govrsc.org As ligands, they are used to modulate the activity and selectivity of metal-based catalysts in processes like atom transfer radical polymerization (ATRP) and coordination polymerization. arkat-usa.orggoogle.com

While specific studies focusing on this compound in polymerization are scarce, the utility of simpler guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) provides a clear precedent for its potential activity. TMG has been successfully employed as an organocatalyst for the ROP of α-amino acid N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NNTAs). rsc.orgnih.gov In the case of sarcosine-derived NNTAs, TMG initiates a zwitterionic ring-opening polymerization (ZROP). nih.gov The polymerization proceeds via a macro-zwitterion intermediate with a guanidinium (B1211019) cation at one end and a thiocarbamate anion at the other. The TMG catalyst not only initiates the polymerization but also stabilizes the propagating chain end where monomer addition occurs. nih.gov This method allows for the rapid synthesis of well-defined polysarcosine with controlled molecular weights and narrow molecular weight distributions under mild conditions. nih.gov

The data below illustrates the controlled nature of TMG-mediated polymerization of a sarcosine-derived N-thiocarboxyanhydride (Me-NNTA), demonstrating the effectiveness of guanidine catalysts in producing polymers with predictable characteristics.

Table 2: TMG-Mediated Zwitterionic ROP of Me-NNTA nih.gov Polymerization of Me-NNTA initiated by 1,1,3,3-tetramethylguanidine (TMG) in CH₂Cl₂ at 25 °C.

Entry[M]₀/[I]₀ [a]Time (h)Conversion (%) [b]Mₙ,th ( kg/mol ) [c]Mₙ,exp ( kg/mol ) [d]Đ [d]
1202>992.41.91.03
2403>994.74.21.02
3804>999.38.81.01
41605>9918.518.81.02
532012>9937.037.11.04
6400249041.640.71.08

Notes on Table 2: [a] [M]₀/[I]₀ = Initial molar ratio of monomer (Me-NNTA) to initiator (TMG). [b] Conversion determined by ¹H NMR spectroscopy. [c] Mₙ,th (Theoretical number-average molecular weight) = ([M]₀/[I]₀) × MW of monomer × conversion + MW of initiator. [d] Mₙ,exp (Experimental number-average molecular weight) and Đ (Dispersity index, Mₙ/Mₙ) were determined by SEC analysis in DMF with LiBr (10 mM) using PMMA standards.

In addition to organocatalysis, guanidinate ligands (the deprotonated form of guanidines) are employed in transition metal-catalyzed polymerization. For example, titanium and zirconium complexes bearing guanidinate ligands, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are used for coordinative chain transfer polymerization (CCTP) and the polymerization of olefins. google.com The steric and electronic properties of the substituents on the guanidinate ligand, such as a 3-methylphenyl group, would be expected to influence the catalyst's activity, stability, and the properties of the resulting polymer.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure of 1-(3-Methylphenyl)guanidine by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For aryl guanidines, ¹H and ¹³C NMR spectra provide definitive proof of structure. researchgate.net

In ¹H NMR spectroscopy of related aryl guanidines, the protons on the guanidine (B92328) group (NH) typically appear as broad singlets due to rapid chemical exchange and quadrupole effects from the nitrogen atoms. mdpi.com For instance, in a study of N,N'-substituted guanidines, the guanidine NH protons were observed as a broad two-proton singlet between δ 7.35–8.35 ppm in DMSO-d₆. mdpi.com The aromatic protons of the methylphenyl group would exhibit characteristic signals in the aromatic region (typically δ 6.5-8.0 ppm), with splitting patterns determined by their substitution. The methyl group protons would appear as a sharp singlet in the aliphatic region, generally around δ 2.2-2.5 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The guanidinium (B1211019) carbon (C=N) is particularly diagnostic, resonating at approximately δ 155-165 ppm. mdpi.comnih.gov The aromatic carbons show signals in the δ 115-140 ppm range, while the methyl carbon appears at a higher field, typically around δ 20-25 ppm. mdpi.com In some cases, deuterated acetic acid is used as a solvent to analyze the protonated versions of guanidines, which often have better solubility. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Aryl Guanidine Analogs Note: This table presents typical chemical shift ranges based on data for analogous compounds, as specific data for this compound was not available in the cited literature.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HAromatic (Ar-H)7.0 - 7.5 mdpi.comcdnsciencepub.com
¹HGuanidine (NH)7.3 - 8.4 (broad) mdpi.com
¹HMethyl (Ar-CH₃)2.2 - 2.5 mdpi.com
¹³CGuanidine (C=N)155 - 165 mdpi.comnih.gov
¹³CAromatic (Ar-C)115 - 140 mdpi.com
¹³CMethyl (Ar-CH₃)20 - 25 mdpi.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability.

For aryl guanidines, IR spectroscopy is particularly useful for identifying the N-H and C=N bonds. lookchem.com The formation of a guanidine product can be confirmed by the disappearance of characteristic primary amine stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of guanidinyl N-H stretching vibrations. lookchem.com Strong NH stretching bands for guanidines are often observed in the range of 3420–3504 cm⁻¹. mdpi.com The C=N stretching vibration of the guanidine core gives rise to a strong absorption band typically found in the 1500-1700 cm⁻¹ region. wwu.edu FT-IR spectroscopy has been used to confirm the formation of guanidines from carbodiimides by observing the disappearance of the strong C=N stretch of the carbodiimide (B86325) at approximately 2100 cm⁻¹. wwu.edu

Table 2: Characteristic IR Absorption Bands for Aryl Guanidine Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3200 - 3500 mdpi.comlookchem.com
C-H (Aromatic)Stretching3000 - 3100 mdpi.com
C-H (Aliphatic)Stretching2850 - 3000 mdpi.com
C=N (Guanidine)Stretching1500 - 1700 mdpi.comnih.govwwu.edu
C=C (Aromatic)Stretching1400 - 1600 mdpi.com

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) detector, provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. mdpi.com For guanidines, which are basic, analysis is typically performed in positive ion mode, where the protonated molecule [M+H]⁺ is observed. mdpi.com For example, the HRMS (TOF, ES+) analysis of a related guanidine derivative yielded a found value of 270.1723 for the [M+H]⁺ ion, which closely matched the calculated value of 270.1719 for the formula C₁₅H₂₀N₅. mdpi.com In studies of other aryl guanidines, low-resolution mass spectrometry has also been used to identify characteristic isotope splitting patterns for complexes containing metals like platinum. rsc.orgresearchgate.net The fragmentation patterns observed in MS can also provide structural information. For 1,1,3,3-tetraalkyl-2-arylguanidines, a favored fragmentation route is the loss of an NR₂ group. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on a series of N,N'-substituted guanidines have shown that the solid-phase structure, particularly the tautomeric form, is heavily influenced by the electronic properties of the substituents and the intermolecular hydrogen bonding within the crystal lattice. mdpi.com

Guanidines can exist in different tautomeric forms, such as cis-trans or cis-cis geometries, which affects the bond lengths within the guanidine core. mdpi.com For example, in one class of guanidines, the molecules crystallized as a cis-trans tautomer, while guanidines with more electron-deficient aniline (B41778) substituents adopted a cis-cis form. mdpi.com The crystal structure also elucidates the planarity of different parts of the molecule and the dihedral angles between them. researchgate.net Crucially, it reveals the hydrogen-bonding network, which often involves the guanidine N-H protons acting as donors and acceptor atoms (like oxygen or nitrogen) on adjacent molecules, stabilizing the crystal packing into dimers, chains, or more complex architectures. researchgate.net Such analyses have been instrumental in understanding the structure of various substituted phenylguanidine derivatives. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for purifying synthesized guanidines and assessing their purity. lookchem.com Purity is often determined to be greater than 95% by analytical HPLC before further biological or structural studies are conducted. nih.gov

A typical HPLC setup for aryl guanidines involves a reversed-phase column, such as a C18 column. researchgate.nettandfonline.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.nettandfonline.com To improve peak shape and resolution for these basic compounds, an acid modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. nih.gov Detection is commonly performed using a UV detector at a specific wavelength (e.g., 254 nm or 275 nm). nih.govresearchgate.net More advanced methods may couple HPLC with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. sielc.com Due to the polar and basic nature of guanidine, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can also be employed for effective retention and separation. sielc.com

Table 3: Typical HPLC Parameters for the Analysis of Guanidine Compounds

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Diamond Hydride™ researchgate.nettandfonline.commtc-usa.com
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer researchgate.nettandfonline.commtc-usa.com
Modifier0.1% Formic Acid or Sodium Tetraborate Buffer researchgate.netmtc-usa.com
Flow Rate0.4 - 1.0 mL/min nih.govtandfonline.com
DetectionUV (195-275 nm) or ELSD researchgate.netsielc.commtc-usa.com

Applications in Chemical Synthesis and Materials Science

Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Chiral guanidines, in particular, have been recognized for their ability to catalyze a variety of enantioselective transformations due to their strong basicity and capacity to act as hydrogen-bond donors. rsc.orgsci-hub.se

Michael Addition Reactions

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of guanidine (B92328) catalysts. nih.govrsc.org Chiral bicyclic and other structurally sophisticated guanidines have been shown to effectively catalyze the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds, yielding products with high enantioselectivity. rsc.orgnih.gov These catalysts typically operate by deprotonating the nucleophile to generate a reactive enolate, while the resulting guanidinium (B1211019) ion can stabilize the transition state through hydrogen bonding.

While the field of guanidine-catalyzed Michael additions is extensive, specific studies employing the achiral 1-(3-Methylphenyl)guanidine as a catalyst for either racemic or enantioselective Michael additions are not prominently featured in the reviewed scientific literature. The focus of enantioselective variants remains on catalysts with inherent chirality. nih.govrsc.orgnih.gov

As a Strong Base and Proton Scavenger in Organic Reactions

Guanidines are among the strongest organic bases, a property derived from the extensive resonance stabilization of their protonated form, the guanidinium cation. Their strong basicity, often in the "superbase" category, coupled with low nucleophilicity, makes them valuable reagents in organic synthesis for promoting reactions that require the removal of a proton without competing nucleophilic attack.

This compound, as part of the family of aryl-substituted guanidines, functions as a potent organic base. The presence of the electron-donating methyl group on the phenyl ring subtly influences its basicity compared to unsubstituted phenylguanidine. Such bases are employed to deprotonate a wide range of carbon and heteroatom acids, facilitating reactions such as eliminations, condensations, and isomerizations. acs.org Their utility as proton scavengers is critical in reactions that generate acid as a byproduct, preventing side reactions or catalyst deactivation.

As a Building Block for Complex Organic Molecules and Heterocycles

The guanidine functional group is a key structural motif in numerous natural products and pharmacologically active compounds. Current time information in Bangalore, IN. Consequently, guanidines, including this compound, serve as versatile building blocks for the synthesis of nitrogen-containing heterocycles.

One notable application is in the synthesis of substituted 1,3,5-triazines. Research has shown that N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines can be prepared in a one-pot, three-component reaction. rsc.org In a specific example, N²-(3-Methylphenyl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine was synthesized from cyanoguanidine, benzaldehyde, and m-toluidine (B57737) (3-methylaniline). rsc.org While this synthesis starts from 3-methylaniline rather than this compound itself, it demonstrates the formation and incorporation of the 3-methylphenyl-substituted guanidine moiety into the final heterocyclic core.

Furthermore, more complex triazine derivatives incorporating this specific guanidine have been synthesized. For instance, 1-(4-{[4-(Diethylamino)-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl]amino}benzenesulfonyl)guanidine was prepared by reacting the precursor 1-[4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonyl]guanidine with diethylamine. nih.gov This highlights the role of the (3-methylphenyl)amino-triazine unit, derived from a guanidine precursor, as a stable component in the construction of more elaborate molecules with potential biological activity. nih.gov

The synthesis of pyrimidine (B1678525) derivatives, another important class of heterocycles, frequently involves the condensation of a guanidine salt with a 1,3-dielectrophile, such as a chalcone (B49325) or a β-ketoester. researchgate.netnih.govnih.govjocpr.com These reactions, often carried out under basic conditions, provide a straightforward entry to 2-aminopyrimidines. While many examples utilize guanidine hydrochloride or carbonate, the principle extends to substituted guanidines for the preparation of N-aryl pyrimidines.

Table 1: Synthesis of Heterocycles Involving the this compound Moiety

Starting MaterialsProductHeterocycle ClassReference
Cyanoguanidine, Benzaldehyde, 3-MethylanilineN²-(3-Methylphenyl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine1,3,5-Triazine rsc.org
1-[4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonyl]guanidine, Diethylamine1-(4-{[4-(Diethylamino)-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl]amino}benzenesulfonyl)guanidine1,3,5-Triazine nih.gov

In Supramolecular Assembly and Material Design

The field of supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular components. The guanidinium ion is a particularly effective functional group in this context due to its planar geometry and its ability to act as a bidentate hydrogen-bond donor, forming robust and directional interactions with various anions, especially oxoanions like carboxylates and phosphates. raineslab.com This predictable pairing has been exploited in the design of synthetic receptors, transporters, and self-assembling materials. nih.gov

Despite the potential of the 1-(3-methylphenyl)guanidinium cation to participate in such interactions, specific studies detailing its use in the rational design of supramolecular assemblies or functional materials are not prevalent in the current body of scientific literature. The research in this area tends to focus on more complex, often pre-organized or poly-functionalized guanidinium components to achieve high-affinity binding or specific assembly patterns.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-(3-Methylphenyl)guanidine at the atomic level. These methods are used to predict molecular geometries, electronic distributions, and reaction energetics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on guanidine (B92328) derivatives, including those with phenyl substituents, have provided valuable information on their reactivity and electronic properties. researchgate.netrsc.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. researchgate.net These parameters are crucial for understanding the molecule's reactivity and potential interaction with other chemical species.

DFT calculations have also been employed to study the mechanism of reactions involving guanidines. For example, the guanidine-catalyzed aminolysis of propylene (B89431) carbonate has been investigated using DFT, revealing different reaction pathways depending on the nature of the amine. rsc.org Such studies highlight the ability of guanidines to act as bifunctional catalysts. rsc.org Furthermore, DFT methods are utilized in conjunction with the Gauge-Invariant Atomic Orbital (GIAO) method to calculate NMR chemical shifts, which aids in the structural elucidation of complex guanidine derivatives. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Guanidine Derivatives

ParameterDescriptionRelevance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
Energy Gap (HOMO-LUMO) The difference in energy between the HOMO and LUMO.Relates to the molecule's stability and reactivity.
Dipole Moment A measure of the polarity of the molecule.Influences intermolecular interactions.
Mulliken Charges Distribution of electron charge among the atoms.Provides insight into reactive sites.

This table is representative of the types of data generated from DFT calculations on guanidine derivatives.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital studies, which are based on first principles without the use of empirical parameters, have been applied to guanidine-containing compounds. mdpi.com These studies, including those at the Hartree-Fock (HF) level, provide fundamental insights into the electronic structure and conformational preferences of these molecules. sioc-journal.cnacs.org For example, reoptimization of structures at a higher level of theory, such as B3LYP/6-311G(d,p), after initial HF/6-31G(d) calculations, is a common practice to obtain more accurate geometries and energies for different tautomers and conformers of guanidines. acs.org

Tautomerism and Conformational Analysis

Guanidine derivatives, including this compound, can exist in different tautomeric and conformational forms. Understanding the relative stabilities of these isomers is crucial for predicting their chemical behavior.

Computational studies have shown that the tautomeric equilibrium of guanidines is influenced by the nature of the substituents and the surrounding environment. sioc-journal.cnnih.gov For N,N'-disubstituted guanidines, the tautomeric form can be dictated by the electronic properties of the substituents and intermolecular hydrogen bonding. mdpi.com Conformational analysis, often performed using methods like HF/6-31G* and re-optimized with B3LYP/6-31G**, helps in identifying the most stable conformers. sioc-journal.cn The study of N,N′-bis-aryl-N′′-acylguanidines using a combination of variable temperature NMR and DFT calculations has revealed that the preference for a particular isomer is strongly influenced by intramolecular hydrogen bond effects. researchgate.net

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and their interactions with the environment. mdpi.com For guanidine-containing compounds, MD simulations can provide insights into their conformational flexibility and interactions with biological macromolecules. uq.edu.aunih.gov These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of dynamic processes that are not accessible through static calculations. mdpi.comresearchgate.net The Automated Topology Builder (ATB) can be used to develop molecular force fields necessary for MD simulations of such compounds. uq.edu.au

Prediction of Spectroscopic Parameters and pKa Values

Computational methods are extensively used to predict spectroscopic parameters and pKa values for guanidine derivatives. A notable application is the prediction of aqueous pKa values using ab initio gas-phase equilibrium bond lengths. acs.orgmanchester.ac.uk A linear relationship has been found between the gas-phase equilibrium bond lengths of the guanidine skeleton and their aqueous pKa values. manchester.ac.uk This method has been shown to be effective for predicting the pKa of phenylguanidine derivatives with a mean absolute error of just 0.29. acs.orgmanchester.ac.uk

Theoretical calculations are also used to predict vibrational frequencies (IR and Raman spectra). researchgate.net DFT calculations, for example, can be used to compute harmonic vibrational wavenumbers, which can then be compared with experimental spectra for structural validation. researchgate.net

Table 2: Predicted vs. Experimental pKa Values for Phenylguanidine Derivatives

CompoundExperimental pKaPredicted pKa (AIBLHiCoS)
Phenylguanidine10.8510.83
1-(3-Chlorophenyl)guanidine9.949.96
1-(4-Chlorophenyl)guanidine10.1610.18
This compound11.0511.03
1-(4-Methylphenyl)guanidine11.1611.14

This table is illustrative and based on the reported accuracy of the AIBLHiCoS method for phenylguanidine derivatives. acs.org

Mechanistic Insights from Computational Modeling

Computational modeling provides invaluable mechanistic insights into reactions involving guanidines. rsc.orgacademie-sciences.fr DFT calculations, for instance, have been used to investigate the reaction mechanism of guanidine-catalyzed ring-opening of cyclic carbonates by amines. rsc.org These studies can elucidate the role of the catalyst and the transition state structures, helping to understand the reaction pathways and the factors that control reactivity and selectivity. rsc.orgchemrxiv.org For guanidinium (B1211019) species, computational studies have demonstrated their ability to act as Lewis acid catalysts in certain reactions, a role that is supported by theoretical evidence from DFT calculations. academie-sciences.fr

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for guanidines often involve harsh reagents and produce significant waste. The future of 1-(3-Methylphenyl)guanidine synthesis lies in the development of more sustainable and efficient methodologies, aligning with the principles of green chemistry.

Emerging research focuses on several key areas:

Catalytic Guanylation Reactions: Transition-metal-catalyzed reactions are a promising avenue for the synthesis of multisubstituted guanidines. nih.gov The direct guanylation of amines with carbodiimides is considered the most efficient and atom-economical method to obtain N-substituted guanidines. rsc.org Future research could focus on developing specific catalysts, potentially based on earth-abundant metals, for the selective synthesis of this compound. A copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines presents an operationally simple and rapid method for assembling N-aryl guanidines. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of solvent-free reaction conditions are central to sustainable synthesis. researchgate.netrasayanjournal.co.in Microwave-assisted synthesis and the use of mechanochemical methods like ball milling can also lead to shorter reaction times, higher yields, and reduced waste. rasayanjournal.co.inrsc.org Photocatalysis, using visible light to drive the conversion of thioureas to guanidines, offers a green alternative that operates at ambient temperatures. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and process control. unimi.itdurham.ac.uk Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate easier scale-up for industrial applications.

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field. While not yet widely applied to guanidine (B92328) synthesis, exploring enzymatic routes could offer high selectivity and mild reaction conditions, representing a long-term goal for the sustainable production of this compound. mdpi.com

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Catalytic Guanylation High atom economy, operational simplicity, potential for high yields.Development of selective catalysts, use of earth-abundant metals.
Green Chemistry Reduced environmental impact, safer reaction conditions, energy efficiency.Use of green solvents, solvent-free methods, photocatalysis, microwave-assistance.
Flow Chemistry Enhanced safety, improved scalability, precise process control.Adaptation of existing batch methods to continuous flow systems.
Biocatalysis High selectivity, mild reaction conditions, sustainable process.Discovery and engineering of enzymes for guanylation reactions.

Expansion of Catalytic Applications Beyond Current Scope

The unique properties of the guanidine moiety make it an attractive functional group for catalysis. While guanidines are known as strong organobases, their catalytic utility is an area of ongoing exploration. nih.gov

Future research into the catalytic applications of this compound could include:

Organocatalysis: Chiral guanidine derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions, including Michael additions, hydrazinations, and epoxidations. springerprofessional.de The development of chiral variants of this compound could unlock its potential as a catalyst for enantioselective transformations. The bifunctional nature of some guanidine catalysts, acting as both a base and a hydrogen bond donor, is a key area for investigation. rsc.orgscispace.com

Directing Group in C-H Functionalization: The guanidine group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the ortho-arylation and olefination of arylguanidines. researchgate.net Investigating this compound in this role could provide novel routes to complex substituted aromatic compounds.

Polymerization Catalysis: Guanidine derivatives have been used as catalysts for various polymerization reactions, including the ring-opening polymerization of cyclic esters and siloxanes. ineosopen.orgresearchgate.net this compound could be explored as a catalyst for the synthesis of biodegradable polymers and other advanced materials.

Exploration of Advanced Materials Science Applications

The incorporation of the this compound moiety into polymers and other materials could lead to novel functionalities and applications.

Emerging areas of interest include:

Guanidinium-Functionalized Polymers: Polymers containing guanidinium (B1211019) groups have shown significant promise in various applications. These include:

Antimicrobial Materials: Guanidinium-functionalized polymers exhibit broad-spectrum antibacterial activity and have potential use in coatings and membranes. researchgate.netkpi.ua

Anticancer Agents: Cationic polycarbonates functionalized with guanidinium groups have demonstrated in vitro and in vivo anticancer activity. nih.gov

Gene Delivery: The ability of the guanidinium group to interact with phosphate groups makes these polymers potential candidates for non-viral gene delivery vectors.

Ionic Porous Organic Polymers (POPs): Guanidinium-based cationic POPs have been designed for the efficient removal of anionic pollutants from water. rsc.org This suggests a potential application for materials derived from this compound in environmental remediation.

Nanofiltration Membranes: The covalent attachment of guanidinium molecules to the surface of nanofiltration membranes can enhance water permeability and provide anti-fouling and antimicrobial properties. rsc.org

Supramolecular Materials: The strong hydrogen bonding capabilities of guanidines can be leveraged to create self-assembling supramolecular networks with tunable properties. digitellinc.com

Material TypePotential ApplicationKey Feature of Guanidine Moiety
Guanidinium-Functionalized Polymers Antimicrobial surfaces, anticancer drugs, gene delivery.Cationic nature, hydrogen bonding ability.
Ionic Porous Organic Polymers Environmental remediation (pollutant removal).Positive charge for electrostatic interactions.
Nanofiltration Membranes Water purification, anti-fouling surfaces.Hydrophilicity, antimicrobial properties.
Supramolecular Networks Smart materials, drug delivery systems.Strong and directional hydrogen bonding.

Deeper Integration of Theoretical and Experimental Approaches

To accelerate the discovery and optimization of new applications for this compound, a closer integration of computational and experimental methods is essential.

Future research should emphasize:

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of reactions involving guanidines. rsc.orgscispace.comresearchgate.netmdpi.com Such studies can be used to predict the reactivity of this compound in various chemical transformations and to design more efficient catalytic systems.

Structure-Property Relationship Studies: Computational methods can be employed to predict the properties of materials containing the this compound moiety. This can guide the design of new polymers and other advanced materials with desired characteristics.

Spectroscopic and Theoretical Analysis: Combining experimental spectroscopic techniques (e.g., IR, NMR) with theoretical calculations can provide a detailed understanding of the structural and electronic properties of this compound and its derivatives. researchgate.netrsc.org This knowledge is crucial for understanding its behavior in different chemical environments and for designing new applications.

By systematically exploring these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in synthesis, catalysis, and materials science.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Methylphenyl)guanidine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted phenylguanidines are often prepared by reacting aniline derivatives with cyanamide or via thiourea intermediates under acidic conditions . Optimization may involve adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate high-purity products .

Q. How can chromatographic techniques validate the purity and structural identity of this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is widely used. For instance, related guanidines exhibit retention times of 5–12 minutes under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) . Complementary methods like LC-MS (electrospray ionization) confirm molecular weight (e.g., [M+H]+ peak at m/z 166.1 for the parent compound). Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) further validates structure: aromatic protons (δ 6.8–7.2 ppm), guanidine NH signals (δ 6.5–8.0 ppm), and methyl group resonances (δ 2.3 ppm) .

Q. What safety protocols are essential for handling this compound based on hazard classifications?

Refer to GHS classifications for analogous guanidines:

  • H319 (serious eye irritation): Use safety goggles and face shields.
  • P264 (wash hands after handling): Employ nitrile gloves and lab coats.
  • P305+P351+P338 (eye exposure rinse): Maintain eyewash stations .
    Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications to the phenyl ring influence the biological activity of this compound derivatives?

Substituents on the phenyl ring significantly alter receptor binding. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at the para position) enhance affinity for NMDA receptors, as seen in radiolabeled analogs .
  • Meta-substituted methyl groups (as in this compound) may improve metabolic stability compared to ortho or para derivatives .
    Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) can predict these effects .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • In vitro : Radioligand binding assays (e.g., NMDA receptor competition studies using [¹¹C]-labeled guanidines ).
  • In vivo : Rodent models for neuroprotection (e.g., ischemic stroke) or gastric acid secretion (H₂ receptor antagonism assays, as in T-593 ).
    Dose-response curves (IC₅₀/EC₅₀ determination) and pharmacokinetic profiling (plasma half-life via LC-MS/MS) are critical for translational relevance .

Q. How can contradictory data on the environmental persistence of guanidine derivatives be resolved?

Contradictions in sorption-desorption behavior (e.g., soil binding coefficients Kf = 1.5–3.2 for imidacloprid metabolites ) may arise from soil pH, organic matter content, or analytical methods. Use standardized batch equilibration techniques (OECD Guideline 106) with Freundlich isotherm modeling. Cross-validate results using isotopic labeling (e.g., ¹⁴C-tracers) to distinguish parent compounds from metabolites .

Methodological Considerations

  • Synthesis : Prioritize atom economy and green solvents (e.g., ethanol over DCM) .
  • Analytics : Combine orthogonal techniques (HPLC, NMR, HRMS) to confirm identity and purity .
  • Biological Testing : Include positive controls (e.g., known receptor antagonists) and blinded experimental designs to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.